molecular formula C10H13NO2 B3053092 N-(2-Methoxy-6-methylphenyl)acetamide CAS No. 50868-76-3

N-(2-Methoxy-6-methylphenyl)acetamide

Cat. No.: B3053092
CAS No.: 50868-76-3
M. Wt: 179.22 g/mol
InChI Key: ZYZWYHGRKKVOBD-UHFFFAOYSA-N
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Description

N-(2-Methoxy-6-methylphenyl)acetamide (CAS: 93-26-5) is an acetamide derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 6-position. Its molecular formula is C₉H₁₁NO₂ (molar mass: 165.19 g/mol), and it exists as a crystalline solid with a melting point of 70–74°C . The compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamides

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetamides are highly dependent on substituent groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Formula Melting Point (°C)
N-(2-Methoxy-6-methylphenyl)acetamide 2-OCH₃, 6-CH₃ Acetamide C₉H₁₁NO₂ 70–74
Metolachlor (Herbicide) 2-Cl, 6-CH₃, 2-OCH₂CH₃ (ethyl chain) Chloroacetamide C₁₅H₂₂ClNO₂ Liquid at RT
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide 2-OCH₃, sulfonyl-piperidinylquinazoline Sulfonyl, piperidinyl C₂₂H₂₅N₅O₄S N/A
2-Chloro-N-(2-methoxy-6-methylphenyl)acetamide 2-Cl, 6-CH₃, 2-OCH₃ Chloroacetamide C₁₀H₁₂ClNO₂ N/A
N-(6-Aminohexyl)acetamide Aliphatic aminohexyl chain Primary amine C₈H₁₈N₂O N/A

Key Observations:

  • Substituent Position and Bioactivity: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) in this compound contrasts with electron-withdrawing groups (e.g., -Cl) in herbicidal analogues like metolachlor.
  • Pharmacological Activity: N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39) demonstrated anti-cancer activity against multiple cell lines (HCT-1, MCF-7) due to the sulfonyl-piperidinylquinazoline moiety, which enhances DNA intercalation .
  • Solubility: Aliphatic derivatives like N-(6-Aminohexyl)acetamide exhibit water solubility due to the primary amine group, whereas aromatic acetamides (e.g., this compound) are more lipophilic .

Metabolic and Toxicological Comparisons

Table 2: Metabolic Pathways and Enzyme Interactions

Compound Metabolic Intermediates Cytochrome P450 Isoforms Species-Specific Metabolism (nmol/min/mg)
This compound Not studied N/A N/A
Metolachlor CMEPA → MEA → Dialkylbenzoquinone imine CYP3A4, CYP2B6 (Human) Rat: 0.0133 (CMEPA); Human: Negligible
Alachlor CDEPA → DEA CYP3A4, CYP2B6 Rat: 0.045; Human: <0.001

Key Observations:

  • Metabolic Activation: Chloroacetamides (e.g., metolachlor) undergo oxidative metabolism to form reactive intermediates like CMEPA, which are implicated in carcinogenicity. This compound lacks chlorine, reducing the likelihood of forming toxic quinone imines .
  • Species Differences : Human liver microsomes metabolize chloroacetamides less efficiently than rats, highlighting interspecies variability in toxicity risks .

Physicochemical Property Comparisons

Key Observations:

  • Lipophilicity vs. Hydrophilicity: Aromatic acetamides (e.g., this compound) are suited for lipid-rich environments, while aliphatic derivatives (e.g., N-(6-Aminohexyl)acetamide) are ideal for aqueous systems .

Properties

CAS No.

50868-76-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(2-methoxy-6-methylphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-7-5-4-6-9(13-3)10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12)

InChI Key

ZYZWYHGRKKVOBD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC)NC(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)OC)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-2-nitroanisole (10.00 g, 59.8 mmol) in ethanol (60 mL)-tetrahydrofuran (60 mL) is added a 10% palladium on carbon (50% wet, 2.00 g), and the mixture is subjected to hydrogenation, and stirred at room temperature for 1.5 hour. After the reaction is completed, the reaction solution is filtered through celite, and the solvent is evaporated under reduced pressure. To a solution of the residue in ethyl acetate (110 ml) is added acetic anhydride (9.0 mL, 95.2 mmol), and the mixture is refluxed for 5 hours. The reaction solution is cooled with ice, and the precipitated solid is collected by filtration, and washed with hexane to give the title compound (9.28 g, yield: 87%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Yield
87%

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